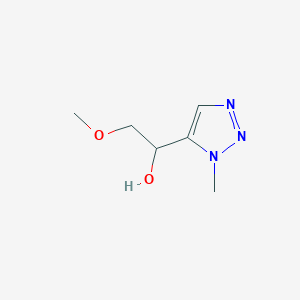![molecular formula C9H17NO3 B13177668 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid is a compound with significant importance in various scientific fields. It is known for its applications in medicinal chemistry, particularly in the treatment of neuropathic pain and epilepsy. This compound is structurally related to gamma-aminobutyric acid (GABA) and exhibits similar pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid typically involves the reaction of cyclohexanone with formaldehyde and ammonia to form 1-(Aminomethyl)cyclohexanol. This intermediate is then oxidized to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives like ketones, alcohols, amines, and substituted cyclohexyl compounds.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly GABAergic pathways.
Medicine: It is used in the development of drugs for treating neuropathic pain and epilepsy.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The compound exerts its effects primarily by interacting with voltage-gated calcium channels in cortical neurons. This interaction inhibits excitatory neuron activity, leading to a reduction in neuropathic pain and seizure activity. The molecular targets include the alpha-2-delta subunit of the calcium channels, which modulates neurotransmitter release.
Comparaison Avec Des Composés Similaires
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid is unique due to its specific interaction with calcium channels and its structural similarity to GABA. Similar compounds include:
Gabapentin: Another GABA analog used for neuropathic pain and epilepsy.
Pregabalin: A more potent analog with similar applications.
Vigabatrin: An inhibitor of GABA transaminase, used for epilepsy treatment.
These compounds share similar pharmacological properties but differ in their potency, mechanism of action, and specific applications.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclohexyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H17NO3/c10-6-9(7(11)8(12)13)4-2-1-3-5-9/h7,11H,1-6,10H2,(H,12,13) |
Clé InChI |
AYLUPKHTOAVNTB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13177589.png)
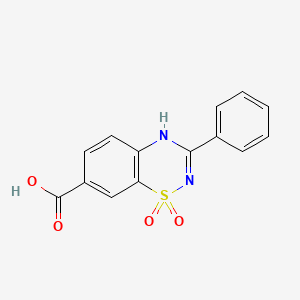
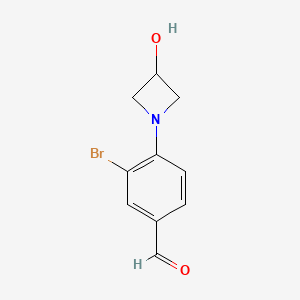

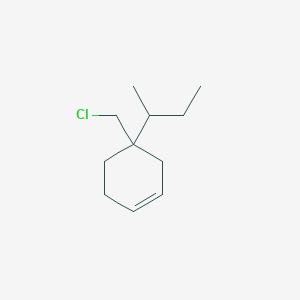
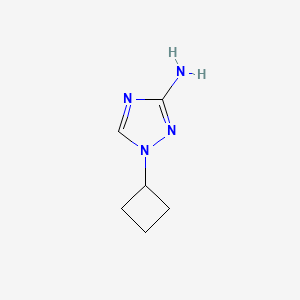
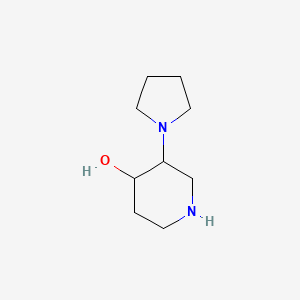


![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)

![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)
